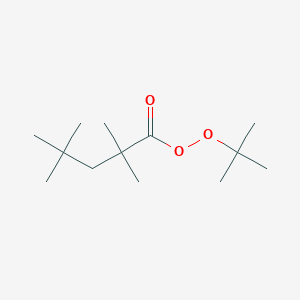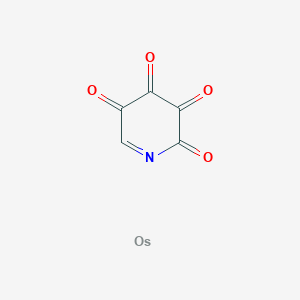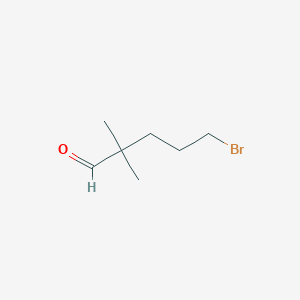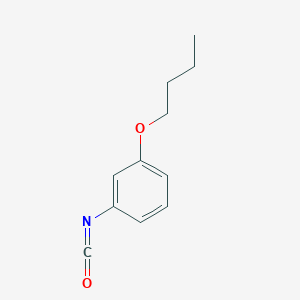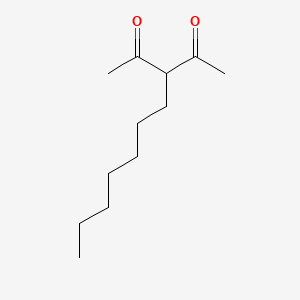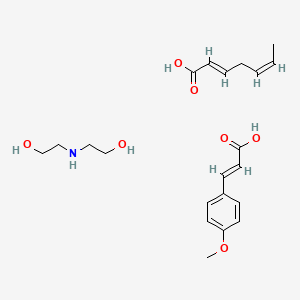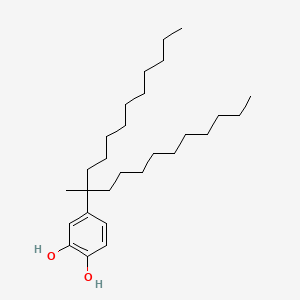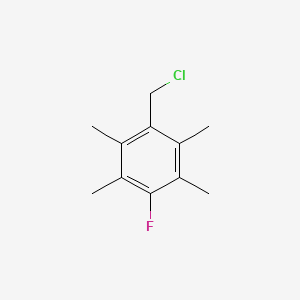
1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H13ClF This compound is characterized by a benzene ring substituted with a chloromethyl group and a fluorine atom, along with four methyl groups
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene typically involves the chloromethylation of 4-fluoro-2,3,5,6-tetramethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound’s reactivity and stability by altering the electron density on the benzene ring .
Comparación Con Compuestos Similares
Similar compounds to 1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene include:
- 1-(Chloromethyl)-4-fluorobenzene
- 1-(Chloromethyl)-2,3,5,6-tetramethylbenzene
- 1-(Chloromethyl)-4-methylbenzene
These compounds share structural similarities but differ in the number and position of substituents on the benzene ring. The presence of the fluorine atom in this compound makes it unique, as it can significantly affect the compound’s chemical properties and reactivity .
Propiedades
Número CAS |
53987-88-5 |
|---|---|
Fórmula molecular |
C11H14ClF |
Peso molecular |
200.68 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C11H14ClF/c1-6-8(3)11(13)9(4)7(2)10(6)5-12/h5H2,1-4H3 |
Clave InChI |
IEDYYCPSESBNIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CCl)C)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


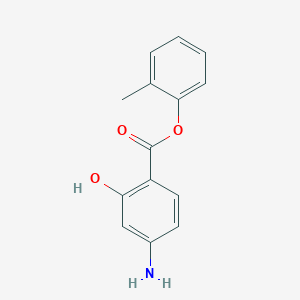

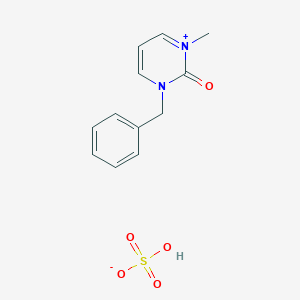
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)
